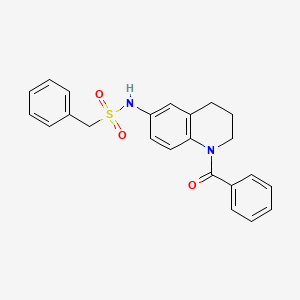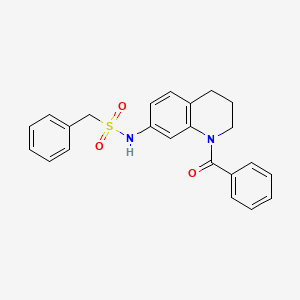![molecular formula C20H20ClN3O2S B6569405 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide CAS No. 921529-79-5](/img/structure/B6569405.png)
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide" is a synthetic chemical compound known for its versatile applications in various scientific fields. Its structure features an imidazole ring substituted with benzylsulfanyl and hydroxymethyl groups, and an acetamide group attached to a chlorophenyl moiety. This unique configuration imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylsulfanyl Imidazole Synthesis
Starting Materials: : Benzyl mercaptan, imidazole.
Reaction Conditions: : The reaction is typically carried out in the presence of a base, such as sodium hydride, at room temperature.
Procedure: : Benzyl mercaptan is reacted with imidazole under anhydrous conditions to yield the benzylsulfanyl imidazole intermediate.
Hydroxymethylation
Starting Materials: : Formaldehyde, benzylsulfanyl imidazole.
Reaction Conditions: : Acidic or basic conditions, typically at elevated temperatures.
Procedure: : The intermediate undergoes hydroxymethylation to introduce the hydroxymethyl group at the 5-position of the imidazole ring.
Acetamide Formation
Starting Materials: : Chlorophenylacetic acid, hydroxymethyl benzylsulfanyl imidazole.
Reaction Conditions: : Condensation reaction in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Procedure: : The final step involves the formation of the acetamide linkage through the condensation of chlorophenylacetic acid with the hydroxymethyl benzylsulfanyl imidazole derivative.
Industrial Production Methods
Scaling Up: : Industrial production employs similar synthetic routes but optimized for large-scale reactions. Parameters such as reaction time, temperature, and solvent volumes are adjusted to maximize yield and minimize impurities.
Purification: : Techniques such as crystallization, distillation, and chromatography are utilized to purify the compound to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzylsulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : The compound can undergo reduction reactions, particularly at the chlorophenyl moiety, resulting in dechlorination or reduction of the carbonyl group.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the imidazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenation agents like NBS (N-bromosuccinimide), Friedel-Crafts alkylation reagents.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Dechlorinated compounds or reduced amides.
Substitution: : Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Serves as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Analytical Chemistry: : Used as a standard or reagent in various spectroscopic and chromatographic techniques.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and pathways.
Molecular Probes: : Utilized in molecular imaging and probing to study biological processes at the cellular level.
Medicine
Pharmacology: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Drug Development: : Serves as a lead compound in the design of new pharmaceuticals targeting specific biological pathways.
Industry
Materials Science: : Incorporated into polymers and materials for improved mechanical and chemical properties.
Agrochemicals: : Explored as a precursor in the synthesis of herbicides and pesticides.
Mechanism of Action
Molecular Targets: : The compound interacts with specific protein targets, such as enzymes and receptors, affecting their function and activity.
Pathways Involved: : Modulates signaling pathways, including oxidative stress response and inflammatory pathways, leading to its biological effects.
Comparison with Similar Compounds
2-[2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide: : Similar structure but with a fluorophenyl group instead of chlorophenyl, leading to different biological activity and chemical reactivity.
2-[2-(phenylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide: : Phenylsulfanyl group instead of benzylsulfanyl, affecting its solubility and interaction with biological targets.
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-bromophenyl)methyl]acetamide: : Bromophenyl analog, which exhibits different reactivity and potentially altered pharmacokinetic properties.
Properties
IUPAC Name |
2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c21-17-8-6-15(7-9-17)10-22-19(26)12-24-18(13-25)11-23-20(24)27-14-16-4-2-1-3-5-16/h1-9,11,25H,10,12-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIDEGIFLDXDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B6569323.png)
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6569327.png)
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569331.png)
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B6569334.png)
![N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B6569341.png)
![N-benzyl-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide](/img/structure/B6569353.png)
![N-benzyl-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide](/img/structure/B6569361.png)
![N-benzyl-2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B6569367.png)
![N-benzyl-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B6569369.png)
![N-benzyl-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B6569385.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-benzylacetamide](/img/structure/B6569392.png)


![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569413.png)
